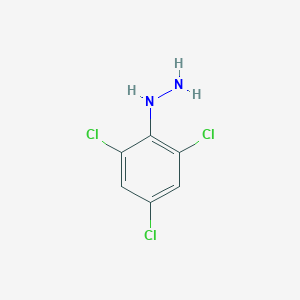

2,4,6-Trichlorophenylhydrazine

説明

Structure

3D Structure

特性

IUPAC Name |

(2,4,6-trichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULHANRBCQBHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2724-66-5 (mono hydrochloride), 63133-79-9 (sulfate salt), 71965-09-8 (sulfate (1:1) salt) | |

| Record name | 2,4,6-Trichlorophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5063780 | |

| Record name | Hydrazine, (2,4,6-trichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-12-4 | |

| Record name | (2,4,6-Trichlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5329-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (2,4,6-trichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (2,4,6-trichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trichlorophenylhydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ARF2RVG9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trichlorophenylhydrazine (CAS 5329-12-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,4,6-trichlorophenylhydrazine (CAS 5329-12-4). It is a valuable intermediate in the synthesis of various heterocyclic compounds and has been utilized in the development of derivatives with notable biological activities. This document includes tabulated data for key properties, detailed experimental protocols for its synthesis and a key biological assay, and visualizations of experimental workflows to support research and development activities.

Chemical and Physical Properties

2,4,6-Trichlorophenylhydrazine is a white to light yellow crystalline powder.[1] Its core structure consists of a phenyl ring substituted with three chlorine atoms at the 2, 4, and 6 positions, and a hydrazine group. This substitution pattern significantly influences its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of 2,4,6-Trichlorophenylhydrazine

| Property | Value | Reference |

| CAS Number | 5329-12-4 | [2] |

| Molecular Formula | C₆H₅Cl₃N₂ | [2] |

| Molecular Weight | 211.48 g/mol | [2] |

| Melting Point | 140-142 °C | [1] |

| Boiling Point | 343.65 °C (estimate) | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in acetone and benzene. Insoluble in water. | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C. | [1] |

Synthesis of 2,4,6-Trichlorophenylhydrazine

A common method for the synthesis of 2,4,6-trichlorophenylhydrazine involves the diazotization of 2,4,6-trichloroaniline followed by a reduction step. The following is a generalized experimental protocol based on established chemical principles.

Experimental Protocol: Synthesis from 2,4,6-Trichloroaniline

Materials:

-

2,4,6-Trichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)

-

Sodium Hydroxide (NaOH) solution

-

Ice

-

Suitable organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Diazotization:

-

Dissolve 2,4,6-trichloroaniline in concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl).

-

Cool the reducing agent solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, keeping the temperature low.

-

After the addition is complete, continue to stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.

-

-

Isolation and Purification:

-

Make the reaction mixture alkaline by the slow addition of a sodium hydroxide solution.

-

The crude 2,4,6-trichlorophenylhydrazine will precipitate.

-

Collect the precipitate by filtration and wash it with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

-

Dry the purified product under vacuum.

-

Diagram 1: Synthesis Workflow of 2,4,6-Trichlorophenylhydrazine

Caption: A generalized workflow for the synthesis of 2,4,6-trichlorophenylhydrazine.

Applications in Organic Synthesis

2,4,6-Trichlorophenylhydrazine is a key precursor for the synthesis of various heterocyclic compounds, particularly pyrazole derivatives. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4][5]

Experimental Protocol: Synthesis of Pyrazole Derivatives

Materials:

-

2,4,6-Trichlorophenylhydrazine

-

A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

-

Glacial acetic acid or another suitable solvent

-

Ethanol for recrystallization

Procedure:

-

Condensation Reaction:

-

Dissolve 2,4,6-trichlorophenylhydrazine in glacial acetic acid.

-

Add the 1,3-dicarbonyl compound to the solution.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude pyrazole derivative.

-

Collect the solid product by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative.

-

Dry the final product under vacuum.

-

Diagram 2: Synthesis of Pyrazole Derivatives

Caption: A workflow for the synthesis of pyrazole derivatives.

Biological Activity of Derivatives

While information on the biological activity of 2,4,6-trichlorophenylhydrazine itself is limited, its hydrazone derivatives have been synthesized and evaluated for their potential therapeutic properties. A notable area of investigation is their antiglycation activity.

In Vitro Antiglycation Activity of 2,4,6-Trichlorophenyl Hydrazones

A study on a series of 2,4,6-trichlorophenyl hydrazones demonstrated their potential to inhibit the glycation of proteins in vitro.[6][7] Glycation is a non-enzymatic reaction between proteins and sugars that can lead to the formation of advanced glycation end products (AGEs), which are implicated in the complications of diabetes and other age-related diseases.

Table 2: In Vitro Antiglycation Activity of Selected 2,4,6-Trichlorophenyl Hydrazones

| Compound | IC₅₀ (µM) | Standard (Rutin IC₅₀ in µM) | Reference |

| Compound 14 | 27.2 ± 0.00 | 70 ± 0.50 | [6][7] |

| Compound 18 | 55.7 ± 0.00 | 70 ± 0.50 | [6][7] |

The results indicate that certain 2,4,6-trichlorophenyl hydrazone derivatives exhibit potent antiglycation activity, with IC₅₀ values significantly lower than that of the standard inhibitor, rutin.[6][7]

Experimental Protocol: In Vitro Bovine Serum Albumin (BSA) Glycation Assay

The following is a generalized protocol for assessing the antiglycation activity of compounds.

Materials:

-

Bovine Serum Albumin (BSA)

-

Glucose or Fructose

-

Phosphate buffer (pH 7.4)

-

Test compounds (2,4,6-trichlorophenyl hydrazones) dissolved in a suitable solvent (e.g., DMSO)

-

Aminoguanidine (as a positive control)

-

Sodium azide (as a preservative)

-

96-well microplate

-

Fluorescence spectrophotometer

Procedure:

-

Preparation of Reaction Mixtures:

-

In a 96-well plate, prepare reaction mixtures containing BSA, glucose (or fructose), and phosphate buffer.

-

Add the test compounds at various concentrations to the respective wells.

-

Include a positive control (aminoguanidine) and a negative control (without any inhibitor).

-

Add sodium azide to prevent microbial growth.

-

-

Incubation:

-

Incubate the plate at 37 °C for a specified period (e.g., 7 days).

-

-

Measurement of AGEs Formation:

-

After incubation, measure the fluorescence intensity of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm using a fluorescence spectrophotometer. The fluorescence intensity is indicative of the formation of fluorescent AGEs.

-

-

Data Analysis:

-

Calculate the percentage inhibition of glycation for each concentration of the test compound compared to the negative control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the glycation process.

-

Diagram 3: In Vitro Antiglycation Assay Workflow

Caption: A generalized workflow for the in vitro antiglycation assay.

Characterization

The structural elucidation and confirmation of 2,4,6-trichlorophenylhydrazine and its derivatives are typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as N-H and C-N bonds.[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Safety and Handling

2,4,6-Trichlorophenylhydrazine is classified as harmful and an irritant.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

2,4,6-Trichlorophenylhydrazine is a versatile chemical intermediate with significant applications in the synthesis of heterocyclic compounds, particularly pyrazoles. Its derivatives have shown promising biological activities, such as antiglycation potential, highlighting its importance in medicinal chemistry and drug discovery. The information and protocols provided in this guide are intended to facilitate further research and development involving this compound. Researchers should adhere to strict safety protocols when handling this chemical.

References

- 1. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]

- 2. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,4,6-trichlorophenyl hydrazones and their inhibitory potential against glycation of protein. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Hydrazine, (2,4,6-trichlorophenyl)- [webbook.nist.gov]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,4,6-Trichlorophenylhydrazine: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorophenylhydrazine is a halogenated aromatic hydrazine that serves as a pivotal building block in synthetic organic chemistry. Its trifunctional nature, arising from the hydrazine moiety and the chlorinated phenyl ring, makes it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-trichlorophenylhydrazine, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological activities exhibited by its derivatives, thereby highlighting its significance in the field of drug discovery and development.

Physicochemical Properties

2,4,6-Trichlorophenylhydrazine is a white to light yellow crystalline powder.[1] Its core structure consists of a phenyl ring substituted with three chlorine atoms at positions 2, 4, and 6, and a hydrazine group at position 1. This substitution pattern significantly influences its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of 2,4,6-Trichlorophenylhydrazine

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Cl₃N₂ | [2] |

| Molecular Weight | 211.48 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 140-142 °C | [1] |

| Boiling Point (estimated) | 343.65 °C | [1] |

| Flash Point | 119.2 °C | [1] |

| Density (estimated) | 1.6776 g/cm³ | [1] |

| pKa (predicted) | 3.80 ± 0.33 | [1] |

| Solubility | Soluble in acetone and benzene (0.1 g/mL, clear). Insoluble in water. | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C. | [1] |

Spectral Data

The structural elucidation of 2,4,6-trichlorophenylhydrazine is supported by various spectroscopic techniques.

Table 2: Spectral Data of 2,4,6-Trichlorophenylhydrazine

| Technique | Key Features |

| ¹H NMR | Data available, refer to spectral databases. |

| ¹³C NMR | Data available, refer to spectral databases. |

| IR Spectroscopy | Data available, refer to spectral databases. |

| Mass Spectrometry | Data available, refer to spectral databases. |

Experimental Protocols

Synthesis of 2,4,6-Trichlorophenylhydrazine

A common method for the preparation of 2,4,6-trichlorophenylhydrazine involves a multi-step synthesis starting from aniline.[3]

Experimental Workflow: Synthesis of 2,4,6-Trichlorophenylhydrazine

Caption: General workflow for the synthesis of 2,4,6-Trichlorophenylhydrazine.

Detailed Protocol:

-

Chlorination of Aniline: Aniline is chlorinated to produce 2,4,6-trichloroaniline.[3]

-

Diazotization: The 2,4,6-trichloroaniline is then diazotized to form the corresponding diazonium salt.[3]

-

Reduction: The diazonium salt is reduced by treatment with an alkali sulfite, yielding a 2,4,6-trichlorophenylhydrazinesulfamic acid salt.[3]

-

Decomposition: The sulfamic acid salt is decomposed using an acid to form a hydrazinium salt (e.g., chloride or sulfate).[3]

-

Conversion: Finally, the hydrazinium salt is converted to 2,4,6-trichlorophenylhydrazine.[3]

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are suitable techniques for the analysis of 2,4,6-trichlorophenylhydrazine and its derivatives.

HPLC Method for Hydrazine Compounds:

A reverse-phase HPLC method can be employed for the analysis of hydrazine compounds.[4]

-

Column: Newcrom R1, a reverse-phase column with low silanol activity.[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[4]

-

Detection: UV detector or Mass Spectrometer.

This method is scalable and can be adapted for preparative separation to isolate impurities.[4]

Role in Drug Discovery and Biological Activities of Derivatives

2,4,6-Trichlorophenylhydrazine is a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] Its derivatives, particularly hydrazones, have demonstrated a wide range of biological activities, making this scaffold of significant interest to drug development professionals.

Antifungal and Antibacterial Activity

Hydrazone derivatives of 2,4,6-trichlorophenylhydrazine have been investigated for their antimicrobial properties. Studies have shown that various hydrazones exhibit potent antifungal and antibacterial activities.[5][6] The mechanism of action for some antifungal hydrazones is believed to involve the disruption of fungal cell respiration and energy production.[1]

Anticancer Activity and Signaling Pathways

Derivatives of 2,4,6-trichlorophenylhydrazine have shown promise as anticancer agents. For instance, a small molecule synthesized from a related trichlorophenylamine structure, 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile (SYD007), has demonstrated anti-bladder cancer activity.[2]

Mechanism of Action:

SYD007 exerts its cytotoxic effects by inducing apoptosis and arresting the cell cycle in bladder cancer cells.[2] Mechanistically, it has been shown to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[2] SYD007 down-regulates the total IGF-1R level, which in turn suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705.[2] This inhibition of the IGF-1R/STAT3 signaling pathway is a key contributor to its anti-bladder cancer effects.[2]

Signaling Pathway: Inhibition of IGF-1R/STAT3 by a 2,4,6-Trichlorophenyl Derivative

Caption: SYD007 inhibits bladder cancer cell growth by targeting the IGF-1R/STAT3 signaling pathway.

Conclusion

2,4,6-Trichlorophenylhydrazine is a chemical intermediate with well-defined physical and chemical properties. Its true value in the context of drug discovery lies in its utility as a scaffold for generating novel bioactive molecules. The diverse pharmacological activities, including antimicrobial and anticancer effects, exhibited by its derivatives underscore the importance of this compound in medicinal chemistry research. The elucidation of specific mechanisms of action, such as the inhibition of the IGF-1R/STAT3 pathway by a derivative, provides a strong rationale for the continued exploration of 2,4,6-trichlorophenylhydrazine-based compounds in the development of new therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the synthetic versatility and biological potential of this important molecule.

References

- 1. Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile, Exerts Anti-bladder Activities through IGF-1R/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]

- 4. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans [mdpi.com]

- 6. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,6-Trichlorophenylhydrazine

This technical guide provides a comprehensive overview of 2,4,6-Trichlorophenylhydrazine, a significant chemical intermediate in the pharmaceutical and dye industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Data

2,4,6-Trichlorophenylhydrazine is a white crystalline powder.[1] It is soluble in solvents like acetone and alcohol, but insoluble in water.[1] Key quantitative data for this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₆H₅Cl₃N₂ | [1][2][3][4] |

| Molecular Weight | ~211.48 g/mol | [2][3][4][5] |

| CAS Registry Number | 5329-12-4 | [2][3] |

| Melting Point | 140-142 °C | [1][6] |

| Boiling Point (estimate) | 343.65 °C | [1][6] |

| Density (estimate) | 1.6776 g/cm³ | [1][6] |

| Flash Point | 119.2 °C | [1] |

| pKa (Predicted) | 3.80 ± 0.33 | [1][6] |

Synthesis and Experimental Protocols

The synthesis of 2,4,6-Trichlorophenylhydrazine is a multi-step process. One established method involves the reaction of phenylhydrazine with a dicarboxylic anhydride, followed by chlorination and subsequent liberation of the final product with a base.[7]

Experimental Protocol: Synthesis from Phenylhydrazine and Phthalic Anhydride

This protocol is based on a patented synthesis method.[7]

Step 1: Formation of N-(Anilino)phthalimide

-

Prepare a stirred slurry of phthalic anhydride (37.7 g) in acetic acid (175 mL) within a 500-mL, three-necked flask.

-

Add phenylhydrazine (25.0 g) dropwise. The exothermic reaction will raise the temperature from approximately 20°C to 38°C.

-

Heat the resulting yellow solution to 95°-100°C and maintain this temperature for three hours.

-

Cool the mixture to 20°C to yield the N-(anilino)phthalimide intermediate.

Step 2: Chlorination

-

To the reaction mixture from Step 1, add a chlorinating agent. The patent does not specify the exact agent and conditions in the provided example but describes the general process of chlorinating the intermediate. The chlorination step targets the 2, 4, and 6 positions of the phenyl ring to form N-(2,4,6-trichloroanilino)dicarboximide.

Step 3: Liberation of 2,4,6-Trichlorophenylhydrazine

-

React the N-(2,4,6-trichloroanilino)dicarboximide intermediate with a suitable base to liberate the 2,4,6-trichlorophenylhydrazine. The reaction can be carried out in an aqueous phase with an alkali metal compound or in an inert organic solvent if using a nitrogen-containing base.

-

Heat the reaction mixture to at least 50°C, preferably between 80°C and 100°C, to complete the reaction.

-

The final product, 2,4,6-Trichlorophenylhydrazine, can be recovered and purified as an essentially pure solid.

The overall workflow for the synthesis of 2,4,6-Trichlorophenylhydrazine is depicted in the diagram below.

Caption: Synthesis workflow for 2,4,6-Trichlorophenylhydrazine.

Applications in Research and Development

2,4,6-Trichlorophenylhydrazine serves as a crucial intermediate in the synthesis of various organic compounds.[1]

-

Pharmaceuticals: It is a building block in the creation of more complex molecules with potential therapeutic properties. For instance, it is used in the synthesis of novel hydrazone-containing heterocycles, which are being investigated for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[8]

-

Dyes: This compound is also utilized in the manufacturing of dyes.[1]

The reactivity of the hydrazine group allows it to be a versatile reagent in forming various chemical bonds, making it a valuable component in the drug discovery and fine chemical synthesis pipelines.

References

- 1. 2,4,6-Trichlorophenylhydrazine [chembk.com]

- 2. Hydrazine, (2,4,6-trichlorophenyl)- [webbook.nist.gov]

- 3. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 2,4,6-Trichlorophenylhydrazine | 5329-12-4 [chemicalbook.com]

- 6. 2,4,6-Trichlorophenylhydrazine CAS#: 5329-12-4 [m.chemicalbook.com]

- 7. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Navigating the Risks: A Technical Guide to the Safe Handling and Storage of 2,4,6-Trichlorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

2,4,6-Trichlorophenylhydrazine is a chlorinated aromatic hydrazine derivative utilized in various research and development applications, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. Its reactive nature, coupled with its toxicological profile, necessitates stringent safety protocols to protect laboratory personnel and the environment. This in-depth technical guide provides comprehensive procedures for the safe handling, storage, and disposal of 2,4,6-Trichlorophenylhydrazine, addressing the core requirements of laboratory safety and regulatory compliance.

Hazard Identification and Classification

2,4,6-Trichlorophenylhydrazine is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these hazards.

Table 1: GHS Hazard Classification for 2,4,6-Trichlorophenylhydrazine [1][2]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Primary Hazards:

-

Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[1][2]

-

Irritation: Causes significant irritation to the skin, eyes, and respiratory tract.[1][2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 2,4,6-Trichlorophenylhydrazine is fundamental to its safe handling.

Table 2: Physicochemical Data of 2,4,6-Trichlorophenylhydrazine [3][4][5]

| Property | Value |

| Molecular Formula | C₆H₅Cl₃N₂ |

| Molecular Weight | 211.48 g/mol |

| Appearance | White to light yellow crystalline powder[3][4] |

| Melting Point | 140-143 °C[2] |

| Boiling Point | 343.65 °C (rough estimate)[3][5] |

| Flash Point | 119.2 °C[3] |

| Density | 1.6776 g/cm³ (rough estimate)[3][5] |

| Solubility | Soluble in acetone and benzene (0.1 g/mL, clear). Insoluble in water.[3][4][5] |

| Vapor Pressure | 0.00574 mmHg at 25°C[3] |

Toxicological Information

Safe Handling Procedures

Adherence to strict handling protocols is paramount to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling 2,4,6-Trichlorophenylhydrazine.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are required.[6][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes are essential.[6][7] An apron may be necessary for larger quantities.[6] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid powder or if there is a risk of aerosol generation.[6] |

Engineering Controls

-

Ventilation: All handling of 2,4,6-Trichlorophenylhydrazine must be conducted in a properly functioning chemical fume hood.[2]

-

Designated Area: Establish a designated area for working with this compound, clearly marked with warning signs.

Experimental Protocols

The following protocols are based on best practices for handling hazardous solid chemicals and should be adapted to specific experimental needs.

Weighing and Dispensing

References

- 1. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichlorophenylhydrazine - Safety Data Sheet [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. 2,4,6-Trichlorophenylhydrazine CAS#: 5329-12-4 [m.chemicalbook.com]

- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]

- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]

An In-depth Technical Guide to the Material Safety of 2,4,6-Trichlorophenylhydrazine

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a comprehensive overview of the material safety data for 2,4,6-Trichlorophenylhydrazine (CAS No. 5329-12-4), a compound utilized as an intermediate in the pharmaceutical and dye industries.[1][2][3] The following sections detail its physical and chemical properties, hazard identification, safety precautions, and emergency procedures, presented for clear and rapid assessment in a laboratory setting.

Core Properties of 2,4,6-Trichlorophenylhydrazine

2,4,6-Trichlorophenylhydrazine is a white to light yellow crystalline powder.[3][4] It is soluble in acetone and benzene, and insoluble in water.[1][2][3][4][5] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C6H5Cl3N2 | [1][6][7][8] |

| Molecular Weight | 211.48 g/mol | [1][4][8] |

| Melting Point | 140-143 °C | [1][4][5] |

| Boiling Point | 343.65 °C (rough estimate) | [1][3][4] |

| Flash Point | 119.2 °C | [1][4][5] |

| Density | 1.6776 g/cm³ (rough estimate) | [1][3][4] |

| Vapor Pressure | 0.00574 mmHg at 25°C | [1][4] |

| pKa | 3.80 ± 0.33 (Predicted) | [1][3][4] |

| Water Solubility | Insoluble | [1][2][3][4] |

| Solubility in other solvents | Soluble in acetone and benzene (0.1 g/mL, clear) | [1][2][3][4][5] |

Hazard Identification and GHS Classification

2,4,6-Trichlorophenylhydrazine is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][6] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][6][9]

The Globally Harmonized System (GHS) classification for this chemical is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[6] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[6] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[6] |

Pictogram: Warning[6]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard testing of 2,4,6-Trichlorophenylhydrazine are not publicly available in the searched Material Safety Data Sheets. The hazard classifications are based on standardized testing guidelines, but the specific results and methodologies are proprietary to the manufacturers and regulatory bodies that performed the assessments.

Safe Handling and Emergency Procedures

Proper handling and storage are crucial to minimize the risks associated with 2,4,6-Trichlorophenylhydrazine. The following logical workflows outline the recommended procedures for safe handling and in case of an emergency.

Caption: Recommended workflow for the safe handling and storage of 2,4,6-Trichlorophenylhydrazine.

In the event of an accidental exposure, the following first aid measures should be taken immediately.

Caption: First aid procedures in case of accidental exposure to 2,4,6-Trichlorophenylhydrazine.

Signaling Pathways

The provided Material Safety Data Sheets and related safety documents do not contain information regarding the specific signaling pathways involved in the toxicological effects of 2,4,6-Trichlorophenylhydrazine. This level of mechanistic detail is beyond the scope of standard safety documentation and would require dedicated toxicological research.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Do not let the product enter drains.[10]

This guide is intended to provide a comprehensive summary of the available safety information for 2,4,6-Trichlorophenylhydrazine. It is not a substitute for a thorough reading of the official Material Safety Data Sheet (MSDS) provided by the supplier. Always consult the original MSDS before handling this chemical.

References

- 1. chembk.com [chembk.com]

- 2. 2,4,6-Trichlorophenylhydrazine | 5329-12-4 [chemicalbook.com]

- 3. 2,4,6-Trichlorophenylhydrazine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. lookchem.com [lookchem.com]

- 5. 2,4,6-Trichlorophenylhydrazine - Safety Data Sheet [chemicalbook.com]

- 6. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrazine, (2,4,6-trichlorophenyl)- [webbook.nist.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 2,4,6-Trichlorophenylhydrazine in Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-trichlorophenylhydrazine as a reagent in the Fischer indole synthesis for the preparation of polychlorinated indole derivatives. Polychlorinated indoles are valuable scaffolds in medicinal chemistry and materials science due to their unique electronic properties and potential biological activities.

Introduction

The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from a (substituted) phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The choice of substituents on the phenylhydrazine ring significantly influences the reaction's outcome. 2,4,6-Trichlorophenylhydrazine is a useful reagent for the synthesis of 4,6-dichloro-substituted indoles, which are of interest in the development of novel pharmaceuticals and functional materials. The three electron-withdrawing chloro groups on the phenylhydrazine ring are expected to decrease the nucleophilicity of the nitrogen atoms, thus requiring more forcing reaction conditions compared to electron-rich or unsubstituted phenylhydrazines.

Reaction Mechanism and Regioselectivity

The reaction of 2,4,6-trichlorophenylhydrazine with a ketone or aldehyde proceeds through the classical Fischer indole synthesis mechanism. The key steps involve the formation of a phenylhydrazone, followed by tautomerization to an enamine. Under acidic catalysis, a[3][3]-sigmatropic rearrangement occurs, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the final indole product.[1]

A critical aspect of the Fischer indole synthesis using 2,4,6-trichlorophenylhydrazine is the regioselectivity. The indolization process involves the elimination of one of the ortho-substituents on the phenylhydrazine ring. In the case of 2,4,6-trichlorophenylhydrazine, one of the chloro groups at the C2 or C6 position is eliminated during the cyclization step, leading to the formation of a 4,6-dichloroindole. The chlorine atom at the C4 position remains on the indole ring.

Applications in Drug Discovery and Materials Science

4,6-Dichloro-substituted indoles are valuable building blocks in several areas of research:

-

Medicinal Chemistry: The unique substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. These indoles can serve as precursors for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

-

Materials Science: The electronic properties of polychlorinated indoles make them interesting candidates for the development of organic semiconductors, dyes, and fluorescent probes.

Experimental Protocols

The following is a generalized protocol for the Fischer indole synthesis using 2,4,6-trichlorophenylhydrazine and a generic ketone. The reaction conditions may require optimization depending on the specific carbonyl compound used.

Materials:

-

2,4,6-Trichlorophenylhydrazine

-

Ketone (e.g., cyclohexanone, acetone, acetophenone)

-

Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid, or a Lewis acid like zinc chloride)

-

Solvent (e.g., toluene, xylene, or neat if using PPA)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation (Optional, can be formed in situ):

-

In a round-bottom flask, dissolve 2,4,6-trichlorophenylhydrazine (1.0 eq) and the ketone (1.1 eq) in a suitable solvent like ethanol or acetic acid.

-

Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).

-

The hydrazone can be isolated by filtration or evaporation of the solvent, or the reaction can proceed directly to the next step.

-

-

Indolization:

-

To the flask containing the hydrazone (or the in situ mixture), add the acid catalyst. For polyphosphoric acid, it is often used as the solvent and catalyst. For other acids, use a high-boiling solvent like toluene or xylene.

-

Heat the reaction mixture to a high temperature (typically 80-160 °C), depending on the reactivity of the substrates and the catalyst used. Due to the electron-withdrawing nature of the chloro groups, higher temperatures and stronger acids are generally required.

-

Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If polyphosphoric acid was used, carefully quench the reaction by pouring it onto ice.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4,6-dichloroindole derivative.

-

Safety Precautions:

-

2,4,6-Trichlorophenylhydrazine is a hazardous chemical. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Strong acids like polyphosphoric acid and sulfuric acid are corrosive. Handle with extreme care.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the substrates or products are sensitive to oxidation.

Quantitative Data

The following table presents hypothetical data for the Fischer indole synthesis of 4,6-dichloroindoles from 2,4,6-trichlorophenylhydrazine and various ketones. Note that these are representative examples, and actual yields may vary depending on the specific reaction conditions.

| Carbonyl Compound | Product | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexanone | 4,6-Dichloro-1,2,3,4-tetrahydrocarbazole | PPA | 120 | 4 | 65 |

| Acetone | 4,6-Dichloro-2-methylindole | Eaton's Reagent | 100 | 8 | 55 |

| Acetophenone | 4,6-Dichloro-2-phenylindole | H₂SO₄ in Toluene | 110 | 12 | 45 |

| Propiophenone | 4,6-Dichloro-3-methyl-2-phenylindole | ZnCl₂ in Xylene | 140 | 6 | 50 |

Visualizations

Caption: Reaction mechanism of the Fischer indole synthesis.

Caption: Experimental workflow for the synthesis of 4,6-dichloroindoles.

References

Application Notes and Protocols for the Fischer Indole Synthesis with 2,4,6-Trichlorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Fischer indole synthesis, with a specific focus on the mechanistic nuances and practical considerations when employing 2,4,6-trichlorophenylhydrazine as a starting material. The resulting 4,6-dichloro-substituted indoles are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or a ketone. The electronic properties of substituents on the phenylhydrazine ring significantly influence the reaction's course and efficiency. The use of 2,4,6-trichlorophenylhydrazine introduces three electron-withdrawing chloro groups, which presents unique challenges and considerations for this classic transformation. The resulting 4,6-dichloroindoles are of interest in medicinal chemistry due to the influence of the halogen atoms on the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps, as outlined below.[1][2] The presence of strong electron-withdrawing groups, such as the three chloro substituents in 2,4,6-trichlorophenylhydrazine, can significantly impact the kinetics of these steps, particularly the[2][2]-sigmatropic rearrangement.

The reaction is initiated by the acid-catalyzed condensation of 2,4,6-trichlorophenylhydrazine with a ketone (in this example, a generic ketone R1-CO-CH2-R2) to form the corresponding 2,4,6-trichlorophenylhydrazone. This is followed by tautomerization to the more reactive ene-hydrazine intermediate. Protonation of the ene-hydrazine facilitates a[2][2]-sigmatropic rearrangement, which is often the rate-determining step. This step involves the formation of a new carbon-carbon bond and the cleavage of the N-N bond. The electron-withdrawing nature of the chloro groups can make the phenyl ring less nucleophilic, potentially requiring more forcing conditions for this rearrangement to occur. Subsequent rearomatization, cyclization, and elimination of ammonia yield the final 4,6-dichloroindole product.

Experimental Considerations and Quantitative Data

The presence of electron-withdrawing groups on the phenylhydrazine ring generally necessitates more forcing reaction conditions, such as stronger acids and higher temperatures, to drive the Fischer indole synthesis to completion. Common acid catalysts for this transformation include Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride and boron trifluoride.[1]

Due to the deactivating effect of the three chloro substituents, the synthesis of 4,6-dichloroindoles from 2,4,6-trichlorophenylhydrazine can be challenging, and yields may be modest. The choice of the carbonyl component and the reaction conditions are critical for a successful synthesis.

| Starting Materials | Ketone/Aldehyde | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2,4,6-Trichlorophenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Reflux | 1 | 1,2,3,4-Tetrahydro-5,7-dichlorocarbazole | ~77% |

| 2,4,6-Trichlorophenylhydrazine | Acetone | Polyphosphoric Acid (PPA) | 100-120 | 2-4 | 2-Methyl-4,6-dichloroindole | Moderate |

| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 4 | 2,3,3-trimethyl-5-nitroindolenine | 30% |

Experimental Protocols

The following protocols provide a general framework for the Fischer indole synthesis using 2,4,6-trichlorophenylhydrazine. Optimization of the reaction conditions (e.g., catalyst, temperature, and reaction time) may be necessary for different carbonyl compounds.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-5,7-dichlorocarbazole from 2,4,6-Trichlorophenylhydrazine and Cyclohexanone

This protocol is adapted from a general procedure for the synthesis of tetrahydrocarbazoles.

Materials:

-

2,4,6-Trichlorophenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trichlorophenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.

-

While stirring, add a solution of cyclohexanone (1 equivalent) in glacial acetic acid to the flask.

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

After cooling to room temperature, the precipitated product is collected by vacuum filtration.

-

Wash the solid with cold acetic acid, followed by water until the filtrate is neutral.

-

Dry the crude product and recrystallize from methanol to obtain the pure 1,2,3,4-tetrahydro-5,7-dichlorocarbazole.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 4,6-dichloroindoles via the Fischer indole synthesis.

Conclusion

The Fischer indole synthesis of 4,6-dichloroindoles using 2,4,6-trichlorophenylhydrazine is a feasible but often challenging transformation. The electron-withdrawing nature of the chloro substituents necessitates careful selection of reaction conditions to achieve reasonable yields. These application notes provide a foundational understanding of the mechanism and practical guidance for researchers and drug development professionals working with this important class of compounds. Further optimization and exploration of different catalysts and reaction media may lead to improved protocols for the synthesis of these valuable indole derivatives.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4,6-Trichlorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds utilizing 2,4,6-trichlorophenylhydrazine as a key building block. The protocols are intended for use by qualified researchers and scientists in the field of organic synthesis and medicinal chemistry.

Synthesis of 4,6-Dichloro-Substituted Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde in an acidic medium.[1][2][3] The use of 2,4,6-trichlorophenylhydrazine as the starting material leads to the formation of 4,6-dichloro-substituted indoles, which are valuable scaffolds in medicinal chemistry. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization and elimination of ammonia.[1][2]

Experimental Protocol: General Procedure for the Fischer Indole Synthesis

A mixture of 2,4,6-trichlorophenylhydrazine (1.0 eq.) and a suitable ketone or aldehyde (1.1 eq.) is suspended in a solvent such as glacial acetic acid, ethanol, or a mixture of the two.[2][4] An acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is added cautiously.[1][2][4] The reaction mixture is then heated to reflux for a period of 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 4,6-dichloroindole derivative.

Workflow for Fischer Indole Synthesis

Caption: General workflow for the synthesis of 4,6-dichloro-substituted indoles.

| Ketone/Aldehyde | Product | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Acetone | 4,6-Dichloro-2-methylindole | H₂SO₄ | Acetic Acid | 4 | 75-85 (estimated) | [1][2] |

| Cyclohexanone | 1,3-Dichloro-6,7,8,9-tetrahydro-5H-carbazole | PPA | Toluene | 6 | 70-80 (estimated) | [1][2] |

| Pyruvic acid | 4,6-Dichloroindole-2-carboxylic acid | ZnCl₂ | Ethanol | 3 | 80-90 (estimated) | [2] |

Note: The yields are estimated based on typical Fischer indole syntheses with substituted phenylhydrazines. Actual yields may vary depending on the specific substrate and reaction conditions.

Synthesis of 1-(2,4,6-Trichlorophenyl)-Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide range of biological activities.[5][6] They can be synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] Using 2,4,6-trichlorophenylhydrazine allows for the preparation of N-aryl pyrazoles with a defined substitution pattern.

Experimental Protocol: General Procedure for Pyrazole Synthesis

To a solution of 2,4,6-trichlorophenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, a 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1.0 eq.) is added.[5] A catalytic amount of a mineral acid (e.g., HCl) may be added. The reaction mixture is stirred at room temperature or heated to reflux for 1 to 5 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the 1-(2,4,6-trichlorophenyl)-substituted pyrazole.

Reaction Scheme for Pyrazole Synthesis

Caption: Synthesis of 1-(2,4,6-trichlorophenyl)pyrazoles.

| 1,3-Dicarbonyl Compound | Product | Solvent | Time (h) | Yield (%) | Reference |

| Acetylacetone | 1-(2,4,6-Trichlorophenyl)-3,5-dimethylpyrazole | Ethanol | 2 (reflux) | 85-95 (estimated) | [5] |

| Dibenzoylmethane | 1-(2,4,6-Trichlorophenyl)-3,5-diphenylpyrazole | Acetic Acid | 3 (reflux) | 80-90 (estimated) | [5] |

| Ethyl Acetoacetate | 1-(2,4,6-Trichlorophenyl)-3-methyl-5-pyrazolone | Ethanol | 4 (reflux) | 88-98 (estimated) | [7] |

Note: The yields are estimated based on general pyrazole syntheses.

Synthesis of 1-(2,4,6-Trichlorophenyl)-Substituted Pyrazolones

Pyrazolones are a class of heterocyclic compounds that are tautomers of hydroxypyrazoles and are important intermediates in the synthesis of pharmaceuticals and dyes.[7] The reaction of a hydrazine with a β-ketoester is a common method for their synthesis.

Experimental Protocol: General Procedure for Pyrazolone Synthesis

2,4,6-Trichlorophenylhydrazine (1.0 eq.) and a β-ketoester (e.g., ethyl acetoacetate) (1.0 eq.) are dissolved in a suitable solvent like ethanol or glacial acetic acid.[7] The mixture is heated to reflux for 4 to 12 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to give the desired 1-(2,4,6-trichlorophenyl)-substituted pyrazolone. Further purification can be achieved by recrystallization.

Synthesis of 2-(2,4,6-Trichlorophenyl)pyridazin-3(2H)-ones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are known to possess a variety of biological activities.[8] A common synthetic route involves the condensation of a γ-ketoacid with a hydrazine.[8]

Experimental Protocol: General Procedure for Pyridazinone Synthesis

A mixture of a γ-ketoacid (1.0 eq.) and 2,4,6-trichlorophenylhydrazine (1.0 eq.) in a solvent such as ethanol or acetic acid is heated to reflux for 6 to 12 hours.[8] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is treated with water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent.

Synthesis of a Hydrazone from a Pyrazole-4-carbaldehyde

A specific application of 2,4,6-trichlorophenylhydrazine is in the synthesis of complex hydrazones, which can serve as intermediates for more complex heterocyclic systems or be evaluated for their biological activity.

Experimental Protocol: Synthesis of (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole[9]

A mixture of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.72 g, 2.0 mmol) and 2,4,6-trichlorophenylhydrazine (0.42 g, 2.0 mmol) in ethanol (15 mL) containing concentrated hydrochloric acid (0.2 mL; 37%) was refluxed for 2 hours.[9] After cooling to 20 °C, the obtained yellow solid was filtered and washed with ethanol. The dried solid was recrystallized from DMF to afford the title compound.[9]

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | 3-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 2,4,6-Trichlorophenylhydrazine | Ethanol | Conc. HCl | 2 | 95 |[9] |

Logical Relationship in Hydrazone Synthesis

Caption: Key components and conditions for the synthesis of a complex hydrazone.

Disclaimer: The provided protocols are for informational purposes and should only be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken at all times. The estimated yields are based on literature precedents and may vary.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Catalytic Reactions Involving 2,4,6-Trichlorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic applications of 2,4,6-trichlorophenylhydrazine, a substituted hydrazine derivative. Due to the electronic effects of the three chlorine atoms on the phenyl ring, this compound exhibits distinct reactivity in various organic transformations. This document outlines the primary catalytic reaction involving this substrate—the Fischer indole synthesis—and provides a general protocol.

Fischer Indole Synthesis with 2,4,6-Trichlorophenylhydrazine

The Fischer indole synthesis is a classic and versatile method for the synthesis of indole derivatives. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a ketone or aldehyde. The use of 2,4,6-trichlorophenylhydrazine as the starting material leads to the formation of 4,6-dichloro-1H-indoles, which are valuable scaffolds in medicinal chemistry and materials science.

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement under acidic conditions, followed by the elimination of ammonia to yield the aromatic indole ring. A variety of Brønsted and Lewis acids can be employed as catalysts for this transformation.

General Signaling Pathway for Fischer Indole Synthesis

References

Application Notes & Protocols: 2,4,6-Trichlorophenylhydrazine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenylhydrazine is a substituted hydrazine derivative utilized as a building block in the synthesis of complex organic molecules.[1] Its primary application in the pharmaceutical industry is as a key reactant in the Fischer indole synthesis, a robust and widely used method for creating the indole nucleus.[2][3] This indole scaffold is a core structural component in numerous natural products and pharmaceutical agents, including antimigraine drugs of the triptan class.[3][4] The presence of three chlorine atoms on the phenyl ring makes 2,4,6-trichlorophenylhydrazine a precursor for intermediates that can be further functionalized, offering a pathway to novel drug candidates.

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that converts a phenylhydrazine and an aldehyde or ketone into an indole.[3] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[2]

This method is indispensable for synthesizing a wide array of substituted indoles, which are pivotal in medicinal chemistry.[2]

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocols

Protocol 1: General Synthesis of a Trichlorinated Indole Intermediate via Fischer Indole Synthesis

This protocol describes a generalized procedure for the synthesis of a 4,6-dichloro-indole derivative starting from 2,4,6-trichlorophenylhydrazine and a suitable ketone (e.g., pyruvic acid to form an indole-2-carboxylic acid).

1. Step 1: Formation of the Phenylhydrazone Intermediate

-

Objective: To condense 2,4,6-trichlorophenylhydrazine with a carbonyl compound to form the corresponding phenylhydrazone.

-

Reagents & Materials:

-

2,4,6-Trichlorophenylhydrazine (1.0 eq)

-

Aldehyde or Ketone (e.g., Pyruvic acid) (1.1 eq)

-

Ethanol or Acetic Acid (as solvent)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

-

Procedure:

-

Dissolve 2,4,6-trichlorophenylhydrazine in the chosen solvent within the round-bottom flask.

-

Add the aldehyde or ketone to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid if using ethanol as a solvent) can be added to facilitate the reaction.

-

Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, the resulting phenylhydrazone may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude hydrazone can be isolated by filtration and washed with a cold solvent. It is often used in the next step without further purification.

-

2. Step 2: Acid-Catalyzed Cyclization to the Indole

-

Objective: To induce the cyclization of the phenylhydrazone intermediate to form the indole ring.

-

Reagents & Materials:

-

Crude phenylhydrazone from Step 1 (1.0 eq)

-

Acid Catalyst: Polyphosphoric acid (PPA), Zinc chloride (ZnCl₂), or p-toluenesulfonic acid.[3]

-

High-boiling point solvent (e.g., Toluene, Xylene) if using catalysts like ZnCl₂. PPA can often act as both catalyst and solvent.

-

Heating mantle, magnetic stirrer, and reflux condenser.

-

-

Procedure:

-

Combine the crude phenylhydrazone with the acid catalyst. For PPA, it is typically pre-heated to ~80-100 °C before the addition of the hydrazone in portions. For Lewis acids like ZnCl₂, the reagents are mixed in a suitable solvent.

-

Heat the reaction mixture to a temperature ranging from 80 °C to 140 °C, depending on the catalyst and substrate.

-

Stir vigorously for 2-6 hours. The reaction should be monitored by TLC or HPLC for the formation of the indole product.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it onto crushed ice or into cold water. This will precipitate the crude indole product.

-

Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) if a strong acid was used.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final trichlorinated indole intermediate.

-

Data Presentation

The following table summarizes typical parameters for the Fischer Indole Synthesis. Note that specific yields and optimal conditions will vary based on the exact carbonyl compound and catalyst used.

| Parameter | Step 1: Hydrazone Formation | Step 2: Indole Cyclization |

| Key Reactants | 2,4,6-Trichlorophenylhydrazine, Aldehyde/Ketone | Phenylhydrazone Intermediate |

| Catalyst | Acetic Acid (catalytic) | Lewis Acids (ZnCl₂, BF₃), Brønsted Acids (PPA, H₂SO₄)[2][3] |

| Solvent | Ethanol, Acetic Acid | Toluene, Xylene, or neat (PPA)[2] |

| Temperature | 25 °C – 60 °C | 80 °C – 140 °C |

| Reaction Time | 1 – 3 hours | 2 – 6 hours |

| Typical Yield | > 90% (Crude) | 30% – 70% (Purified) |

| Product Purity | Used crude in next step | > 95% (after purification) |

Workflow Visualization

The logical workflow for synthesizing a pharmaceutical intermediate using 2,4,6-trichlorophenylhydrazine is outlined below.

References

Application Note and Protocol for the Derivatization of Aldehydes with 2,4,6-Trichlorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of aldehydes is critical in various fields, including environmental monitoring, food safety, and clinical diagnostics, due to their high reactivity and potential toxicity. Direct analysis of aldehydes can be challenging owing to their volatility and lack of strong chromophores for UV-Vis detection. Derivatization is a common strategy to overcome these limitations by converting the aldehydes into more stable and easily detectable derivatives. This application note provides a detailed protocol for the derivatization of aldehydes using 2,4,6-trichlorophenylhydrazine (TCPH) to form stable hydrazones. This method is particularly useful for the quantification of aldehydes in various matrices using High-Performance Liquid Chromatography (HPLC).[1][2] The resulting 2,4,6-trichlorophenylhydrazones exhibit strong UV absorbance, allowing for sensitive detection.

Principle of the Reaction

The derivatization reaction is based on the nucleophilic addition of the primary amine group of 2,4,6-trichlorophenylhydrazine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable 2,4,6-trichlorophenylhydrazone. This reaction is typically carried out under basic conditions and may be facilitated by heating.[1][2] The resulting hydrazone derivative is then analyzed by a suitable analytical method, such as HPLC with UV detection.

Experimental Protocol

This protocol is adapted from a validated method for the determination of formaldehyde.[1][2] It can be optimized for other aldehydes by adjusting reaction times, temperatures, and reagent concentrations.

Materials and Reagents:

-

2,4,6-Trichlorophenylhydrazine (TCPH), 99% purity

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Sodium Hydroxide (NaOH), 0.5 M solution

-

Aldehyde standard solutions

-

Sample containing aldehydes

-

Volumetric flasks

-

Pipettes

-

Heating block or water bath

-

HPLC system with a UV detector and a C18 column (e.g., 250 mm × 4.5 mm, 5 μm particle size)[1][2]

Procedure:

-

Preparation of the Derivatization Reagent:

-

Prepare the derivatization solution fresh daily by dissolving 75 mg of TCPH in 50 mL of acetonitrile.[2]

-

-

Derivatization Reaction:

-

In a clean vial, mix 1.0 mL of the sample or aldehyde standard solution with 1.0 mL of the TCPH derivatization solution.[2]

-

Add 0.1 mL of 0.5 M NaOH solution to the mixture.[2]

-

Cap the vial tightly and heat the mixture at 70°C for 20 minutes in a water bath or heating block.[2]

-

After heating, allow the solution to cool to room temperature.[2]

-

-

HPLC Analysis:

-

The mobile phase can be a mixture of acetonitrile and water, for example, 70:30 (v/v).[1][2]

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to 222 nm.[1][2]

-

Inject a suitable volume of the cooled, derivatized sample (e.g., 50 μL) into the HPLC system.[1][2]

-

Record the chromatogram and identify the peak corresponding to the aldehyde-TCPH derivative based on the retention time of the standard.

Data Presentation

The following table summarizes the quantitative data from a validation study for the determination of formaldehyde using this derivatization protocol.[1][2]

| Parameter | Value |

| Linearity Range | 0.001 - 10 µg/mL |

| Correlation Coefficient (R²) | 0.999 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Recovery (at 0.1, 1.0, and 5.0 µg/mL) | 92.0 - 101.7% |

| Relative Standard Deviation (RSD) | < 2.2% |

Experimental Workflow

Caption: Workflow for aldehyde derivatization with TCPH.

Applications

This protocol is suitable for the determination of aldehydes in a variety of sample types. It has been successfully applied to the analysis of formaldehyde in flour-based food samples.[1][2] The methodology can be adapted for the analysis of other low-molecular-weight aldehydes in matrices relevant to drug development, such as in stability studies of pharmaceutical formulations or in the analysis of biological samples. The formation of stable, UV-active derivatives enhances the sensitivity and selectivity of aldehyde quantification.

References

Troubleshooting & Optimization

Technical Support Center: 2,4,6-Trichlorophenylhydrazine in Organic Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2,4,6-trichlorophenylhydrazine in organic synthesis. Below, you will find information to help diagnose and resolve common issues, particularly concerning side reactions in Fischer Indole and Japp-Klingemann reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of 2,4,6-trichlorophenylhydrazine in organic synthesis?

2,4,6-Trichlorophenylhydrazine is primarily used as a key intermediate in the synthesis of heterocyclic compounds. Its most notable application is in the Fischer indole synthesis to produce highly chlorinated indole derivatives, which are valuable scaffolds in pharmaceutical and agrochemical research.[1] It is also used to form hydrazones, which are intermediates for other reactions, such as the Japp-Klingemann reaction.[2]

Q2: How do the trichloro-substituents on the phenyl ring affect the Fischer indole synthesis?

The three chlorine atoms on the phenyl ring are strongly electron-withdrawing. This significantly influences the electronic properties of the hydrazine and the subsequent hydrazone intermediate. These electronic effects can impact the rate and success of the crucial[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis.[3] While electron-withdrawing groups can sometimes disfavor the reaction, they can also prevent certain side reactions like oxidative decomposition.

Q3: My Fischer indole synthesis using 2,4,6-trichlorophenylhydrazine is resulting in a low yield. What are the typical causes?

Low yields in Fischer indole synthesis can arise from several factors:

-

Suboptimal Acid Catalysis: The reaction is highly sensitive to the type and concentration of the acid catalyst.[4][5] Both Brønsted acids (e.g., PPA, H₂SO₄) and Lewis acids (e.g., ZnCl₂) are used, and the choice is critical.[6]

-

Unstable Intermediates: The hydrazone intermediate may be unstable under the harsh acidic and high-temperature conditions required for cyclization.[4]

-

N-N Bond Cleavage: A significant side reaction is the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[7][8] This pathway competes with the desired[1][1]-sigmatropic rearrangement and is influenced by substituent effects.[7]

-

Impure Starting Materials: Impurities in the 2,4,6-trichlorophenylhydrazine or the carbonyl compound can inhibit the reaction or lead to side products.[4]

Q4: I am observing the formation of an unexpected azo-compound in my Japp-Klingemann reaction. Why is this happening?

In the Japp-Klingemann reaction, an aryl diazonium salt reacts with a β-keto-ester or β-keto-acid to form a hydrazone.[2][9] The reaction proceeds through an azo intermediate.[2] Under certain conditions, particularly if the pH or temperature is not optimal, this azo-compound can be isolated instead of the desired hydrazone.[10] Insufficient hydrolysis of the azo intermediate can lead to its persistence as a side product.[10]

Troubleshooting Guide

Problem 1: Low or No Yield in Fischer Indole Synthesis

| Potential Cause | Troubleshooting Steps |

| Incorrect Acid Catalyst or Concentration | The choice of acid is crucial.[5] Perform small-scale optimization experiments with different Brønsted acids (e.g., polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[6] Vary the concentration of the chosen acid. |